
Isopropyl-4-(2-nitrophenyl)butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl-4-(2-nitrophenyl)butyrate is an organic compound with the molecular formula C13H17NO4 It is an ester derivative, characterized by the presence of an isopropyl group and a nitrophenyl group attached to a butyrate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-4-(2-nitrophenyl)butyrate typically involves the esterification of 4-(2-nitrophenyl)butyric acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl-4-(2-nitrophenyl)butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 4-(2-nitrophenyl)butyric acid and isopropanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes heat.
Major Products Formed
Hydrolysis: 4-(2-nitrophenyl)butyric acid and isopropanol.
Reduction: Isopropyl-4-(2-aminophenyl)butyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isopropyl-4-(2-nitrophenyl)butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of ester hydrolysis and reduction reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Mecanismo De Acción
The mechanism of action of Isopropyl-4-(2-nitrophenyl)butyrate primarily involves its hydrolysis and reduction reactions. The ester bond is susceptible to hydrolysis by esterases, leading to the release of 4-(2-nitrophenyl)butyric acid and isopropanol. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl-4-(2-aminophenyl)butyrate: The reduced form of Isopropyl-4-(2-nitrophenyl)butyrate.
Isopropyl-4-(2-nitrophenyl)acetate: A similar ester with an acetate backbone instead of butyrate.
Isopropyl-4-(2-nitrophenyl)propionate: Another similar ester with a propionate backbone.
Uniqueness
This compound is unique due to its specific combination of an isopropyl group and a nitrophenyl group attached to a butyrate backbone. This structure imparts distinct chemical properties, such as its reactivity towards hydrolysis and reduction, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
propan-2-yl 4-(2-nitrophenyl)butanoate |
InChI |
InChI=1S/C13H17NO4/c1-10(2)18-13(15)9-5-7-11-6-3-4-8-12(11)14(16)17/h3-4,6,8,10H,5,7,9H2,1-2H3 |
Clave InChI |
YCSZMGZRSZJGRR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CCCC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


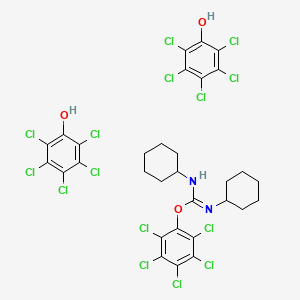
![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
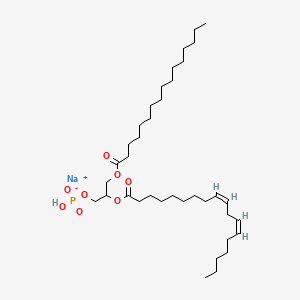
![4-chloro-2-(3-methoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13864395.png)
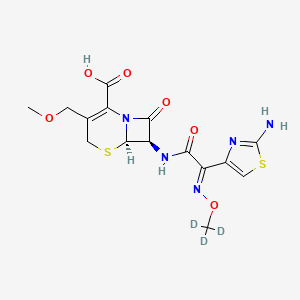
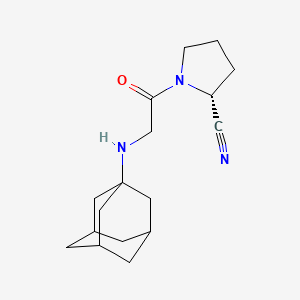
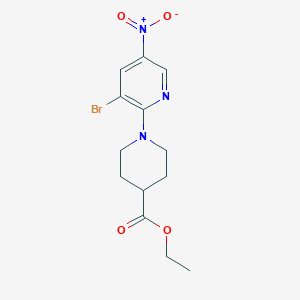
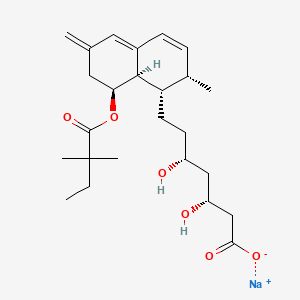
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
![1-Oxa-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13864423.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-cyanobenzoate](/img/structure/B13864428.png)
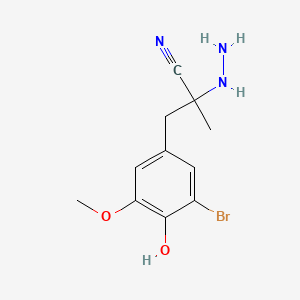
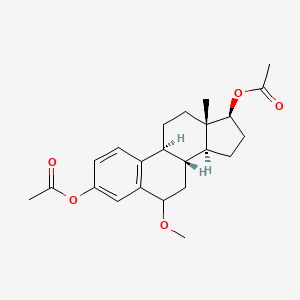
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)
